molecular formula C14H16N2 B10847085 Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine

Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine

Cat. No.: B10847085
M. Wt: 212.29 g/mol
InChI Key: UBPBOEOYYZRWQS-UHFFFAOYSA-N
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Description

Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine can be achieved through several methods. One common approach involves the condensation of benzylamine with a pyrrole derivative under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild conditions with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrrole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered aromatic heterocycle containing two nitrogen atoms.

    Indole: A bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Uniqueness

Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties. The presence of both benzyl and vinyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(1H-pyrrol-2-yl)ethenamine

InChI

InChI=1S/C14H16N2/c1-12(14-9-6-10-15-14)16(2)11-13-7-4-3-5-8-13/h3-10,15H,1,11H2,2H3

InChI Key

UBPBOEOYYZRWQS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=C)C2=CC=CN2

Origin of Product

United States

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